

# Topic: 4-Octylmorpholine Corrosion Inhibition Efficiency Testing Protocols

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## Compound of Interest

Compound Name: 4-Octylmorpholine

CAS No.: 13063-60-0

Cat. No.: B080092

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## Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and lifespan of critical infrastructure, from pipelines to industrial machinery. The economic and safety implications of unchecked corrosion necessitate the development and application of effective mitigation strategies. One of the most practical approaches is the use of corrosion inhibitors—chemical compounds that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.

Organic inhibitors, particularly those containing heteroatoms like nitrogen and oxygen, are highly effective due to their ability to adsorb onto the metal surface, forming a protective barrier. **4-Octylmorpholine**, a tertiary amine, is a representative of this class. Its molecular structure, featuring a polar morpholine ring (with nitrogen and oxygen atoms) and a nonpolar octyl chain, suggests a strong potential for corrosion inhibition. The nitrogen and oxygen atoms act as adsorption centers on the metal, while the hydrophobic octyl chain repels corrosive aqueous media.

This guide provides a comprehensive overview and detailed protocols for evaluating the corrosion inhibition efficiency of **4-Octylmorpholine**. It is designed for researchers and scientists engaged in materials science and chemical development, offering a framework grounded in established standards and scientific principles.

## Proposed Mechanism of Action: Adsorption and Barrier Formation

The efficacy of **4-Octylmorpholine** as a corrosion inhibitor is rooted in its molecular structure. The lone pair of electrons on the nitrogen atom and the oxygen atom in the morpholine ring are key to its function. These electron-rich centers facilitate the adsorption of the molecule onto the positively charged metal surface in a corrosive medium.<sup>[1][2]</sup>

The process can be described by two primary modes of interaction:

- **Physisorption:** In acidic solutions, the morpholine nitrogen can become protonated. This positively charged species can then be electrostatically attracted to anions (like  $\text{Cl}^-$ ) that are already adsorbed on the metal surface.
- **Chemisorption:** This involves the sharing of the lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond.<sup>[1]</sup>

Once adsorbed, the long, hydrophobic octyl chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This film physically blocks the active sites on the metal from the corrosive electrolyte and hinders the diffusion of aggressive ions, effectively stifling both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.<sup>[2][3]</sup>



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Caption: General workflow for evaluating corrosion inhibitor efficiency.

## Protocol 1: Weight Loss Measurement (Based on ASTM G31)

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons.

Materials:

- Metal coupons (e.g., mild steel, with known dimensions and composition)
- Abrasive papers (e.g., silicon carbide, various grits up to 1200)
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Corrosive solution (e.g., 1 M HCl)
- **4-Octylmorpholine**
- Beakers or test vessels
- Thermostatically controlled water bath

- Acetone, ethanol, and deionized water for cleaning
- Desiccator

#### Procedure:

- Coupon Preparation:
  - Measure the dimensions of each metal coupon to calculate the total surface area (A).
  - Mechanically polish the coupon surfaces sequentially with different grits of abrasive paper, finishing with 1200 grit to achieve a smooth, uniform surface.
  - Degrease the polished coupons by sonicating in acetone, rinse with ethanol, and finally with deionized water.
  - Dry the coupons thoroughly using a stream of warm air and store them in a desiccator.
  - Weigh each coupon accurately using an analytical balance and record the initial weight ( $W_{\text{initial}}$ ).
- Experimental Setup:
  - Prepare the corrosive test solution (e.g., 1 M HCl).
  - Prepare a series of test solutions containing different concentrations of **4-Octylmorpholine** (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.
  - Prepare a blank solution (control) containing only the corrosive medium.
  - Place the solutions in separate beakers and bring them to the desired test temperature (e.g., 25 °C) in a water bath.
- Immersion:
  - Immerse one prepared coupon into each beaker, ensuring it is fully submerged. A typical immersion period can range from 6 to 24 hours, depending on the corrosivity of the medium. [4]

- Post-Immersion Cleaning & Weighing:
  - After the immersion period, carefully remove the coupons from the solutions.
  - Clean each coupon according to ASTM G1 guidelines (e.g., scrub with a soft brush in a cleaning solution, such as inhibited acid, to remove corrosion products without removing base metal).
  - Rinse the cleaned coupons with deionized water and ethanol, then dry completely.
  - Weigh each coupon again and record the final weight ( $W_{final}$ ).

## Protocol 2: Electrochemical Measurements (Based on ASTM G59 & G106)

Objective: To determine corrosion current density ( $i_{corr}$ ) and charge transfer resistance ( $R_{ct}$ ) to evaluate inhibition efficiency.

Apparatus:

- Potentiostat/Galvanostat with frequency response analysis capability.
- Three-electrode electrochemical cell:
  - Working Electrode (WE): The metal coupon (e.g., mild steel) with a defined exposed surface area.
  - Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
  - Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area larger than the WE.
- Test solutions (blank and with various inhibitor concentrations).

Procedure:

- Electrode Preparation: Prepare the working electrode similarly to the weight loss coupons (polish, clean, dry). Mount it in an electrode holder, exposing a known surface area (e.g., 1

cm<sup>2</sup>).

- Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE. Fill the cell with the test solution (either blank or containing the inhibitor).
- Open Circuit Potential (OCP) Stabilization: Immerse the electrodes and monitor the OCP for approximately 30-60 minutes, or until a stable potential (drift < 1-2 mV/min) is reached. This ensures the system is at a steady state before measurements.
- Electrochemical Impedance Spectroscopy (EIS):
  - Perform the EIS measurement at the stable OCP.
  - Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude).
  - Scan a frequency range from high to low, typically 100 kHz to 10 mHz. [5] \* Record the impedance data and plot it as Nyquist and Bode diagrams.
- Potentiodynamic Polarization:
  - After EIS (or in a separate experiment after OCP stabilization), perform the potentiodynamic scan.
  - Scan the potential from approximately -250 mV to +250 mV relative to the measured  $E_{corr}$ .
  - Use a slow scan rate, typically 0.167 mV/s to 1 mV/s, to maintain quasi-stationary conditions. [6] \* Record the resulting current density and plot the data on a semi-logarithmic scale (log |i| vs. E).

## Data Interpretation and Calculations

For each method, the Inhibition Efficiency (IE%) is calculated to quantify the performance of **4-Octylmorpholine**.

## From Weight Loss Data

First, calculate the Corrosion Rate (CR) in mm/year for both the uninhibited (blank) and inhibited systems using the formula:

$$CR \text{ (mm/year)} = (K \times \Delta W) / (A \times T \times \rho)$$

Where:

- K = a constant ( $8.76 \times 10^4$ )
- $\Delta W$  = Mass loss ( $W_{\text{initial}} - W_{\text{final}}$ ) in grams
- A = Surface area of the coupon in  $\text{cm}^2$
- T = Immersion time in hours
- $\rho$  = Density of the metal in  $\text{g/cm}^3$

Then, calculate the Inhibition Efficiency:

$$IE\% = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$$

Where  $CR_{\text{blank}}$  is the corrosion rate in the absence of the inhibitor and  $CR_{\text{inh}}$  is the corrosion rate in its presence.

## From Potentiodynamic Polarization Data

The corrosion current density ( $i_{\text{corr}}$ ) is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential ( $E_{\text{corr}}$ ).

$$IE\% = [(i_{\text{corr\_blank}} - i_{\text{corr\_inh}}) / i_{\text{corr\_blank}}] \times 100$$

Where  $i_{\text{corr\_blank}}$  and  $i_{\text{corr\_inh}}$  are the corrosion current densities in the absence and presence of the inhibitor, respectively.

## From EIS Data

The charge transfer resistance ( $R_{\text{ct}}$ ) is determined from the Nyquist plot (as the diameter of the semicircle) or by fitting the data to an equivalent circuit model.

$$IE\% = [(Rct\_inh - Rct\_blank) / Rct\_inh] \times 100$$

Where  $Rct\_blank$  and  $Rct\_inh$  are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

## Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison across different inhibitor concentrations and testing methods.

Table 1: Example Data from Weight Loss Measurements



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| 500 | 2.5 | 0.06 | 95.2 |

Table 2: Example Data from Electrochemical Measurements





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| 500 | -420 | 13 | 2150 | 95.4 | 95.6 |

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